rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
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Overview
Description
Rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate is a complex organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of protective groups, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl (1r,4r)-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate: This compound has a similar structure but features a cyclohexane ring instead of a cyclopropane ring.
α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functional group but differ in their unsaturation and ring structures.
Uniqueness
Rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in synthetic organic chemistry and a useful tool in medicinal chemistry research.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16)/t10-,11+/m1/s1 |
InChI Key |
LDUAAHZTNAGKCO-MNOVXSKESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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